Bunavail is sourced from the pharmaceutical industry, specifically developed by BioDelivery Sciences International, Inc. It falls under the category of medications used for opioid dependence, classified as a combination product due to the presence of both buprenorphine and naloxone. Buprenorphine functions as a partial agonist at the mu-opioid receptor, while naloxone serves to block the effects of opioids, thereby reducing the potential for misuse.
The synthesis of Bunavail involves the formulation of buprenorphine and naloxone into a buccal film. The manufacturing process typically includes the following steps:
The technical details regarding the specific ratios of ingredients and conditions (such as temperature and humidity during drying) are proprietary but are crucial for ensuring the bioavailability and stability of the final product.
Bunavail's molecular structure is characterized by its two active components:
The combination allows for effective treatment while minimizing risks associated with opioid misuse.
The primary chemical reactions relevant to Bunavail involve its pharmacological interactions within the body:
The interaction between these two compounds in Bunavail is designed to allow buprenorphine's therapeutic effects while preventing misuse through naloxone's antagonistic action.
Bunavail works through a dual mechanism:
This mechanism not only helps in managing opioid dependence but also reduces the likelihood of relapse by minimizing cravings while preventing misuse.
Relevant data indicates that bioavailability differs significantly between formulations; for instance, Bunavail shows greater bioavailability compared to sublingual formulations like Suboxone .
Bunavail is primarily used in clinical settings for:
Research continues into optimizing dosing strategies and understanding long-term outcomes associated with its use in diverse populations .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4